molecular formula C15H13BrN2O3 B5015628 2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B5015628
M. Wt: 349.18 g/mol
InChI Key: JIZRGZPFYVCAOW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a brominated and nitrated acetamide derivative. Its structure features a 4-bromophenyl group attached to the acetamide backbone and a 2-methyl-4-nitrophenyl substituent on the nitrogen atom. This combination of electron-withdrawing groups (–Br, –NO₂) and a methyl group (–CH₃) influences its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZRGZPFYVCAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with N-(4-Bromophenyl) or N-(Nitrophenyl) Groups

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/R-Groups Yield (%) Melting Point (°C) Key Findings
N-(4-Bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h) 4-Nitrophenylthiazole 21 162–164 Moderate yield; nitro group enhances electronic properties .
N-(4-Bromophenyl)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4l) 4-Methoxybenzylidene-thiazolidinedione 98 260–262 High yield and melting point; methoxy group improves stability .
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindolethio 95 High purity; thioether linkage may enhance antimicrobial activity .
CDD-815202 (3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide) Iodo-methylbenzamide Nitrophenyl group contributes to antimycobacterial activity .

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –Br) improve thermal stability and bioactivity. For example, compound 9h (4-nitrophenyl) has a lower melting point than 4l (4-methoxybenzylidene), suggesting nitro groups reduce crystallinity .
  • Synthetic Efficiency : Thiazolidinedione derivatives (e.g., 4l ) achieve near-quantitative yields (98%), likely due to optimized reaction conditions .
Table 2: Antimicrobial and Receptor-Binding Activities
Compound Class Substituents Biological Activity Reference
Pyridazin-3(2H)-one derivatives 4-Methoxybenzyl, 3-methyl FPR2 agonism; activates calcium mobilization in neutrophils .
N-(4-Bromophenyl)-2-thiophen-2-ylacetamide Thiophene Antimycobacterial activity; structural analogs show efficacy against M. tuberculosis .
2-Chloro-N-arylacetamides Halogen (–Br, –Cl), –NO₂ MICs as low as 13–27 µmol/L against S. aureus, E. coli, and C. albicans .
Quinazolinone-sulfonamide derivatives 4-Sulfamoylphenyl, thioether Broad-spectrum antimicrobial activity (compound 16 ) .

Key Observations :

  • Antimicrobial Potency: Electron-withdrawing groups (–Br, –NO₂) at para positions correlate with lower MICs. For instance, Sharma et al. reported MICs of 13–27 µmol/L for bromo/nitro-substituted thiazolylacetamides .
  • Receptor Specificity: Substituent position matters. Pyridazinone derivatives with 4-methoxybenzyl groups act as FPR2 agonists, while 3-methyl analogs show mixed FPR1/FPR2 activity .

Physicochemical and Structural Comparisons

Table 3: Molecular Geometry and Stability
Compound Name Bond Lengths (Å) Structural Notes Reference
N-(4-Bromophenyl)acetamide C1–C2: 1.501; N1–C2: 1.347 Shorter C–N bond vs. chloro/fluorophenyl analogs enhances stability .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide C–N: 1.30; C–Br: 1.91 Longer C–Br bonds in bromophenyl analogs suggest greater flexibility .

Key Observations :

  • Bond Lengths : The target compound’s bromophenyl group likely has a C–Br bond length near 1.89 Å, similar to other N-(4-bromophenyl)acetamides, ensuring structural integrity .
  • Crystallinity : High-melting thiazolidinediones (e.g., 4k , 286–288°C) indicate strong intermolecular interactions, whereas nitro groups (e.g., 9h ) reduce melting points .

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